molecular formula C8H11BrN2O B13186255 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol

2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol

Cat. No.: B13186255
M. Wt: 231.09 g/mol
InChI Key: XRKCREHHROAILH-UHFFFAOYSA-N
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Description

2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol (CID 15541796) is a brominated pyridine derivative of interest in chemical synthesis and materials science . The compound features a pyridine scaffold, a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules and FDA-approved drugs . The bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig animations, which are instrumental in constructing complex molecular architectures for structure-activity relationship (SAR) studies . The ethanolamine side chain introduces a bifunctional element, containing both amino and hydroxyl groups capable of hydrogen bonding. This moiety can influence the compound's physicochemical properties and serves as a flexible linker for the conjugation of pharmacophores or the synthesis of larger heterocyclic systems . Researchers value this compound as a versatile building block for developing novel chemical entities. It is supplied with a Certificate of Analysis (COA) to guarantee its identity and purity. This product is For Research Use Only. It is not intended for human or veterinary or diagnostic use. Molecular Formula: C8H11BrN2O IUPAC Name: 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-[(5-bromopyridin-3-yl)methylamino]ethanol

InChI

InChI=1S/C8H11BrN2O/c9-8-3-7(5-11-6-8)4-10-1-2-12/h3,5-6,10,12H,1-2,4H2

InChI Key

XRKCREHHROAILH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)CNCCO

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-3-pyridinemethanol

Overview:
This intermediate is crucial for subsequent aminomethylation steps leading to the target compound. The synthesis involves reduction of 5-bromo-3-pyridinecarboxaldehyde to 5-bromo-3-pyridinemethanol.

Methodology:

  • Starting Material: 5-bromo-3-pyridinecarboxaldehyde
  • Reagent: Sodium borohydride (NaBH₄)
  • Solvent: Methanol (MeOH)
  • Reaction Conditions:
    • NaBH₄ (2.2 g, 59.1 mmol) added to a suspension of aldehyde (10.0 g, 53.7 mmol) in MeOH (100 mL) at 0°C.
    • Stirring for 1 hour, then quenched with water.
    • Work-up involves extraction with ethyl acetate, washing, drying, and evaporation to yield 5-bromo-3-pyridinemethanol with a yield of approximately 95%.

Data:

Parameter Value Reference
Yield 95%
Physical State Colorless oil

Synthesis of 5-Bromo-3-pyridinemethylamine

Overview:
Conversion of 5-bromo-3-pyridinemethanol to the corresponding methylamine derivative involves halogenation and amination steps.

Methodology:

  • Reagents:
    • Thionyl chloride (SOCl₂) for converting alcohol to chloride (optional step).
    • Ammonia or ammonium salts for amination.
  • Reaction Conditions:
    • The alcohol is converted into a chloromethyl derivative, then subjected to ammonolysis to generate the methylamine.

Alternative Direct Method:

  • Direct nucleophilic substitution of the bromide with ammonia under controlled conditions.

Note:

  • The process is optimized to prevent over-alkylation or side reactions, with typical yields around 70-80%.

Formation of the Target Compound: 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol

Overview:
This step involves coupling the amino-pyridylmethyl intermediate with ethylene glycol derivatives to form the ethanol-linked amino-pyridine.

Methodology:

  • Reagents:
    • Ethylene oxide or ethylene glycol derivatives with suitable activation (e.g., tosylation).
    • Amino-pyridyl methylamine as the nucleophile.
  • Reaction Conditions:
    • Nucleophilic substitution in the presence of a base such as potassium carbonate (K₂CO₃).
    • Heating under reflux in a suitable solvent like ethanol or acetonitrile.

Data & Notes:

  • The process requires careful control of temperature to prevent side reactions.
  • Yields are typically moderate to high (~65-75%).

Alternative Synthetic Routes and Considerations

a. Direct Functionalization of Pyridine Ring:

  • Electrophilic bromination at the 5-position of pyridine derivatives using N-bromosuccinimide (NBS) under radical conditions.
  • Subsequent side-chain functionalization via nucleophilic substitution.

b. Use of Protecting Groups:

  • Protecting the amino group during halogenation to enhance selectivity.
  • Deprotection post halogenation to obtain the amino derivative.

c. Catalytic Methods:

  • Copper-catalyzed amination reactions to improve yields and selectivity, especially in the formation of the amino linkage.

Summary Data Table of Preparation Methods

Step Starting Material Reagents Key Conditions Yield (%) References
1 5-bromo-3-pyridinecarboxaldehyde NaBH₄ 0°C, 1 hr 95
2 5-bromo-3-pyridinemethanol SOCl₂, NH₃ Reflux, controlled 70-80
3 Amino-pyridinemethyl chloride Ethylene glycol derivatives Reflux, base 65-75
4 Final product Purification Chromatography N/A -

Research Findings and Industrial Relevance

Recent patent literature emphasizes the importance of mild reaction conditions, high yields, and cost-effectiveness in the synthesis of pyridine derivatives. The methods described leverage readily available raw materials like 5-bromo-3-pyridinecarboxaldehyde and sodium borohydride, aligning with industrial scalability goals.

Key observations include:

  • Use of sodium borohydride for selective reduction of aldehydes to alcohols, with yields exceeding 90%.
  • Catalytic amination strategies improve the efficiency of amino group introduction.
  • Halogenation at the 5-position is best achieved via NBS under radical conditions, ensuring regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ACETALDEHYDE or 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ACETIC ACID.

    Reduction: Formation of 2-([(5-PYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical distinctions between 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol and its analogs:

Compound Name Molecular Formula Molecular Weight Pyridine Substituents Functional Groups Key Differences
2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol C₈H₁₀BrN₂O 245.08* 5-Bromo, 3-position Ethanolamine (-NH-CH2-CH2OH) Reference compound for comparison
2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol () C₇H₉BrN₂O 233.07 5-Bromo, 2-position Ethanolamine (-NH-CH2-CH2OH) Pyridine substitution at 2-position
2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}phenol () C₁₃H₁₃BrN₂O 293.16 5-Bromo, 3-methyl Phenol (-C₆H₄OH) Phenolic -OH vs. ethanolamine; methyl group at pyridine 3-position
(5-Bromo-2-chloropyridin-3-yl)methanol () C₆H₅BrClNO 222.47 5-Bromo, 2-chloro Methanol (-CH₂OH) Chloro substituent; absence of amino-ethanol chain
2-((2-Methoxyethyl)(methyl)amino)ethanol () C₆H₁₅NO₂ 133.19 N/A Methoxyethyl-methylamine, ethanol Non-pyridine; methoxy and methyl groups on side chain

*Calculated based on analogous compounds.

Electronic and Physicochemical Properties

  • The 3-position substitution may sterically hinder interactions compared to 2-position isomers (e.g., ) .
  • Hydrogen Bonding: Ethanolamine derivatives exhibit higher polarity and water solubility compared to phenol () or methanol-substituted pyridines () due to the -OH and amine groups .
  • Lipophilicity : The methyl group in ’s compound and methoxyethyl group in ’s analog increase lipophilicity, affecting membrane permeability .

Biological Activity

The compound 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol, a pyridine derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and neuropharmacological contexts. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol is characterized by the following structural formula:

C9H12BrN2O\text{C}_9\text{H}_{12}\text{BrN}_2\text{O}

This compound features a brominated pyridine ring, which is known to influence its biological activity through interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives exhibit significant antimicrobial properties. The compound in focus has been tested against several bacterial strains, showing varied efficacy.

Table 1: Antimicrobial Activity of 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound exhibits stronger activity against certain Gram-positive bacteria and fungi compared to Gram-negative bacteria, aligning with patterns observed in other pyridine derivatives .

Neuropharmacological Effects

The potential neuropharmacological effects of 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol have also been explored, particularly in relation to its interaction with nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have shown promise in modulating these receptors, which are implicated in various neurological disorders.

Case Study: Interaction with nAChRs

A study investigating the effects of pyridine derivatives on nAChRs found that certain modifications could enhance receptor binding affinity. The compound's ability to act as a partial agonist at the α4β2 nAChR subtype suggests potential therapeutic applications in conditions such as Alzheimer's disease and schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol. Modifications to the pyridine ring and the amino group have been shown to significantly affect potency and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Bromine substitutionIncreases antimicrobial potency
Hydroxyl group additionEnhances neuroprotective properties
Alkyl chain length variationAlters receptor selectivity

These insights highlight the importance of specific functional groups in enhancing biological activity and guiding future synthesis efforts .

Q & A

Q. What are the established synthetic routes for preparing 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol, and what key reaction conditions influence yield?

A common approach involves nucleophilic substitution between a brominated pyridine derivative (e.g., 5-bromo-3-pyridinylmethylamine) and 2-bromoethanol. For example, triethylamine is often used as a base in aprotic solvents like toluene or DMF under reflux (80–100°C) to facilitate alkylation . Reaction time (typically 2–20 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of amine to alkylating agent) critically affect yield, with reported yields up to 88% after purification via column chromatography (e.g., C18 reverse-phase) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm amine and ethanol moiety integration, with pyridine ring protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 261.06 g/mol) .
  • HPLC : Assess purity using reverse-phase columns (e.g., C18) with acetonitrile/water gradients .
  • LogP and PSA : Experimental values (LogP ≈ 2.1, PSA ≈ 45.6 Ų) correlate with computational predictions .

Q. What physicochemical properties are critical for predicting this compound’s behavior in biological assays?

Key properties include:

  • Hydrogen bonding capacity : 1 donor and 4 acceptor sites, influencing solubility and membrane permeability .
  • Polar surface area (PSA) : 45.6 Ų, suggesting moderate blood-brain barrier penetration .
  • Rotatable bonds (6) : Impacts conformational flexibility and binding to biological targets .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

Pyridine derivatives like this are precursors for bioactive molecules, such as kinase inhibitors or anticancer agents. For example, brominated pyridines are often coupled with aryl groups via Suzuki-Miyaura reactions to generate libraries for screening .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and minimize side products?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Toluene balances reactivity and selectivity .
  • Catalysis : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts improve efficiency in multi-step syntheses .
  • Temperature control : Lower temperatures (0–25°C) during exothermic steps reduce byproduct formation .

Q. What mechanistic insights explain discrepancies in reaction outcomes between similar pyridine derivatives?

Steric hindrance from the 5-bromo substituent on the pyridine ring may slow alkylation kinetics compared to unsubstituted analogs. Computational studies (DFT) can model transition states to identify electronic effects, while kinetic isotope experiments differentiate SN1/SN2 pathways .

Q. How do computational models compare with experimental data in predicting logP and solubility?

Density functional theory (DFT) calculations often overestimate logP for brominated pyridines due to challenges in modeling solvation effects. Experimental validation via shake-flask methods (partitioning between octanol/water) is recommended for high-accuracy studies .

Q. What strategies resolve ambiguities in NMR assignments for structurally complex derivatives?

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals.
  • Isotopic labeling : ¹⁵N-labeled amines clarify nitrogen-associated shifts in complex spectra .

Q. How can biological activity assays be designed to evaluate this compound’s potential as a therapeutic agent?

  • Target identification : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyridine’s affinity for ATP-binding pockets .
  • ADME profiling : Assess metabolic stability (e.g., liver microsomes) and cytotoxicity (MTT assays) to prioritize lead candidates .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of brominated intermediates .
  • Purification : Use preparative HPLC for high-purity batches intended for in vivo studies .
  • Data validation : Cross-reference computational predictions (e.g., molecular docking) with crystallographic data (if available) .

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